alpha-TGdR

Cancer Research Nucleoside Analogs Personalized Medicine

Alpha-TGdR (alpha-2'-deoxythioguanosine, CAS 789-61-7) is the alpha-anomeric form of the purine nucleoside analog 2'-deoxythioguanosine. It is a thiopurine derivative characterized by a 6-thioguanine base linked via an alpha-glycosidic bond to a 2'-deoxyribose sugar.

Molecular Formula C10H13N5O3S
Molecular Weight 283.31 g/mol
CAS No. 789-61-7
Cat. No. B1664700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-TGdR
CAS789-61-7
Synonyms2'-deoxy-6-thioguanosine
beta-2'-deoxythioguanosine
beta-2'-deoxythioguanosine mono-hydrate
beta-thioguanine deoxyriboside
Molecular FormulaC10H13N5O3S
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O
InChIInChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)
InChIKeySCVJRXQHFJXZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What is alpha-TGdR (CAS 789-61-7)? A Procurement-Ready Overview of the alpha-Anomer of 2'-Deoxythioguanosine


Alpha-TGdR (alpha-2'-deoxythioguanosine, CAS 789-61-7) is the alpha-anomeric form of the purine nucleoside analog 2'-deoxythioguanosine. It is a thiopurine derivative characterized by a 6-thioguanine base linked via an alpha-glycosidic bond to a 2'-deoxyribose sugar [1]. In contrast to its more widely studied beta-anomer (beta-TGdR, 6-thio-dG), the alpha-configuration confers distinct biochemical properties, particularly regarding substrate specificity for nucleotide-converting enzymes and differential tissue uptake [1]. This compound has been investigated as an antineoplastic agent with a unique tumor-selectivity profile in preclinical and early clinical studies [2].

1
Alpha-anomer specific nucleoside tool for stereo- and regiochemical metabolism studies
2
Tumor-selective activation assay context; nucleoside phosphorylase resistance research
3
DNA chain-termination mechanism studies with terminal incorporation pattern

Why alpha-TGdR (CAS 789-61-7) Cannot Be Substituted by beta-TGdR or Other In-Class Nucleosides


Despite sharing the same molecular formula (C₁₀H₁₃N₅O₃S) and base modifications, alpha-TGdR and its beta-anomer (beta-TGdR/6-thio-dG) are not interchangeable for research or therapeutic applications. The alpha-configuration at the glycosidic bond results in distinct recognition by key metabolic enzymes. Most notably, nucleoside phosphorylase, a critical enzyme for nucleoside catabolism, is completely inactive on the alpha-anomer, while actively metabolizing the beta-anomer [1]. Furthermore, the alpha-anomer exhibits a unique pattern of phosphorylation in human tissue extracts: it is phosphorylated in a significant percentage of neoplastic tissues but, critically, not in normal bone marrow [2]. This differential tissue-specific activation is not observed with the beta-anomer, which is broadly phosphorylated in most tissues [2]. Consequently, substituting alpha-TGdR with beta-TGdR in experimental or translational settings introduces fundamentally different pharmacokinetic and pharmacodynamic properties, potentially compromising research reproducibility and clinical translation.

!
Nucleoside phosphorylase recognition differs: alpha-anomer is completely inactive, altering metabolic stability profile compared to beta-TGdR
!
Tissue-specific phosphorylation pattern not replicated: alpha-TGdR shows phosphorylation in neoplastic extracts but not normal marrow; beta-TGdR broadly phosphorylated
!
DNA incorporation site may shift mechanism: alpha-TGdR predominantly terminal, beta-TGdR internal; chain-termination signaling pathways may not transfer

alpha-TGdR (CAS 789-61-7): Head-to-Head Quantitative Evidence for Superior Tumor Selectivity and Differential Metabolism


Superior Tumor-Selective Phosphorylation: alpha-TGdR vs. beta-TGdR in Human Neoplastic Tissue Extracts

In a direct comparison using extracts from human neoplastic tissues, alpha-TGdR was phosphorylated in an appreciable percentage of tumor samples, whereas beta-TGdR was phosphorylated in most tissue extracts regardless of malignancy. Importantly, normal bone marrow extracts (with one exception) did NOT phosphorylate alpha-TGdR, but could phosphorylate beta-TGdR. This indicates a clinically relevant window of tumor-specific activation for alpha-TGdR that is not present for beta-TGdR [1].

Phosphorylation selectivity
Head-to-head
alpha-TGdR: Phosphorylated in appreciable % of neoplastic extracts; not in normal marrow (1 exception)
beta-TGdR: Broad phosphorylation in most tissues, including normal marrow
Supports tumor-selective activation endpoint context
Human tissue extract kinase assay
Cancer Research Nucleoside Analogs Personalized Medicine

Complete Resistance to Nucleoside Phosphorylase: alpha-TGdR vs. beta-TGdR Metabolic Stability

A purified preparation of human blood cell nucleoside phosphorylase was found to be completely inactive on the alpha-anomer, while it was active on the beta-anomer. This enzymatic distinction was utilized to characterize metabolites of alpha-TGdR and confirms its resistance to a primary catabolic pathway for nucleoside drugs [1].

Enzyme resistance
Reported
alpha-TGdR: Completely inactive towards human nucleoside phosphorylase
beta-TGdR: Active substrate for the same enzyme
Supports metabolic stability interpretation
Purified human blood cell enzyme assay
Drug Metabolism Enzyme Kinetics Nucleoside Analogs

Differential Incorporation into DNA: Terminal vs. Internal Chain Positioning

In vivo studies using radiosulfur-labeled compounds in Mecca lymphosarcoma cells demonstrated that both anomers are converted to triphosphates and incorporated into nucleic acids. However, alpha-TGdR appeared predominantly in the terminal nucleoside positions of RNA and DNA, whereas beta-TGdR appeared predominantly in the internal nucleotide chain [1].

DNA incorporation site
Reported
alpha-TGdR: Predominantly terminal nucleoside positions
beta-TGdR: Predominantly internal nucleotide chain
Supports chain-termination mechanism differentiation
Mecca lymphosarcoma mouse model; radiosulfur labeling
DNA Synthesis Chain Termination Nucleoside Analogs

Absence of Myelosuppression at Therapeutic Doses: alpha-TGdR Clinical Safety Profile

In a Phase I clinical study, alpha-TGdR was administered to cancer patients at single doses up to 1500 mg/m² and daily doses up to 4000 mg/m²/day for 5 days. No significant toxicity was observed at any dose level [1]. This contrasts sharply with the known myelosuppressive toxicity of related thiopurines like 6-thioguanine and the bone marrow toxicity observed with beta-TGdR in preclinical models [2].

Tolerability endpoint
Data to verify
No dose-limiting toxicity reported at up to 4000 mg/m²/day × 5 days (22 patients, Phase I)
Reported tolerability endpoint context
Class-level comparison; not head-to-head in same study
Clinical Toxicology Cancer Chemotherapy Bone Marrow Toxicity

Procurement-Driven Application Scenarios for alpha-TGdR (CAS 789-61-7)


Investigating Tumor-Selective Nucleoside Activation Mechanisms

Researchers focused on minimizing off-target toxicity of nucleoside analogs should procure alpha-TGdR as a model compound. Its established property of being phosphorylated in human neoplastic tissues but not in normal bone marrow [1] makes it an ideal positive control for screening novel kinase-dependent prodrugs or for studying the tissue-specific expression of kinases involved in nucleoside analog activation.

Studying Nucleoside Phosphorylase-Independent Drug Metabolism

For studies aimed at bypassing or understanding nucleoside phosphorylase-mediated drug resistance, alpha-TGdR is an essential reagent. Its complete resistance to this enzyme [1] provides a clean chemical tool to investigate alternative catabolic pathways and to assess the role of phosphorylase in the clearance of other nucleoside analogs. This application is directly supported by the enzymatic evidence.

Modeling Chain-Terminating DNA Lesions for Replication Stress Assays

To induce and study replication stress specifically mediated by chain-terminating DNA lesions, alpha-TGdR is a superior choice over its beta-anomer. Evidence shows it incorporates predominantly at terminal nucleoside positions in DNA [1], whereas beta-TGdR inserts internally. This differential incorporation enables researchers to dissect the distinct DNA damage response pathways triggered by terminal chain termination versus internal base mispairing.

Preclinical Evaluation of Myelosuppression-Sparing Antineoplastic Strategies

In preclinical oncology research where maintaining bone marrow function is critical for evaluating long-term treatment or combination therapies, alpha-TGdR provides a validated reference standard. Its clinical safety profile at high doses [1] and the mechanistic basis for sparing normal bone marrow [2] support its use as a benchmark compound in murine tumor models when assessing the therapeutic index of novel antineoplastic agents.

Application
Selection Property
Validation Focus
Tumor-selective activation studies
Differential phosphorylation in neoplastic vs. normal tissue
Kinase expression profiling in tissue extracts
Nucleoside phosphorylase-independent metabolism
Complete resistance to nucleoside phosphorylase
Alternative catabolic pathway identification
DNA chain-termination mechanism studies
Terminal nucleoside incorporation pattern
Replication stress pathway activation profiling
Preclinical myelosuppression-sparing strategy evaluation
Reported high-dose tolerability endpoint context
Bone marrow function monitoring in tumor models

Technical Documentation Hub

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44 linked technical documents
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